![molecular formula C24H19BrN4O3 B262434 5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262434.png)
5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or sorafenib, which is a drug used to treat cancer. However,
Mechanism of Action
BAY 43-9006 works by inhibiting the activity of several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. These kinases are involved in signaling pathways that promote tumor growth and angiogenesis. By inhibiting these kinases, BAY 43-9006 can slow down or stop the growth of cancer cells and prevent the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, the induction of apoptosis (programmed cell death) in cancer cells, and the suppression of inflammation. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using BAY 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of protein kinases in various diseases. However, one limitation of using BAY 43-9006 is that it is a drug and can have off-target effects that may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the scientific research application of BAY 43-9006. One potential direction is to investigate its use in combination with other drugs for cancer treatment, as this may improve its efficacy and reduce side effects. Another direction is to investigate its use in other diseases, such as liver fibrosis and psoriasis. Additionally, further research is needed to understand the long-term effects of BAY 43-9006 on the body and to develop new drugs that are more selective and have fewer side effects.
Synthesis Methods
The synthesis of BAY 43-9006 involves several steps, including the reaction of 4-aminopyrazole with 2-bromobenzoyl chloride to form 4-(2-bromobenzoyl)-1-phenylpyrazole. This intermediate is then reacted with 4-methoxyaniline to form 5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. The overall yield of this synthesis is around 40%.
Scientific Research Applications
BAY 43-9006 has been extensively studied for its potential applications in cancer treatment, as it inhibits the activity of several protein kinases that are involved in tumor growth and angiogenesis. This compound has also been investigated for its potential use in other diseases, such as liver fibrosis, psoriasis, and rheumatoid arthritis.
properties
Product Name |
5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide |
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Molecular Formula |
C24H19BrN4O3 |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C24H19BrN4O3/c1-32-18-13-11-16(12-14-18)27-24(31)20-15-26-29(17-7-3-2-4-8-17)22(20)28-23(30)19-9-5-6-10-21(19)25/h2-15H,1H3,(H,27,31)(H,28,30) |
InChI Key |
ORBVPWBYABKINV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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